REACTION_CXSMILES
|
F[B-](F)(F)F.C([O+](CC)CC)C.[C:13]([C:16]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:17]=1[CH2:18][CH2:19][C:20]2=[O:25])(=S)[NH2:14].C(=O)([O-])[O-].[K+].[K+].[Cl-:32].[NH4+:33]>C(Cl)Cl.O>[ClH:32].[C:13]([C:16]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:17]=1[CH2:18][CH2:19][C:20]2=[O:25])(=[NH:33])[NH2:14] |f:0.1,3.4.5,6.7,10.11|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.C(C)[O+](CC)CC
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
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C(N)(=S)C1=C2CCC(C2=CC=C1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred briefly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
is added to the reaction solution
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filtrate is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude ethylthioimino ether is dissolved in 160 ml of absolute ethanol
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to dryness by evaporation
|
Type
|
CUSTOM
|
Details
|
Starting compound (b) is purified by chromatography on 1000 ml of Amberlite®ER-180 resin (water as eluant)
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol/ether, m.p. 215°-218° (decomp.)
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(N)(=N)C1=C2CCC(C2=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |